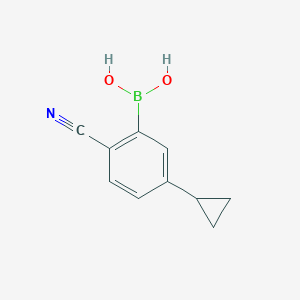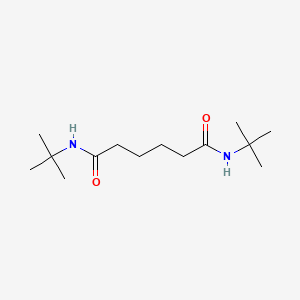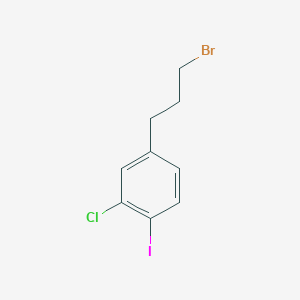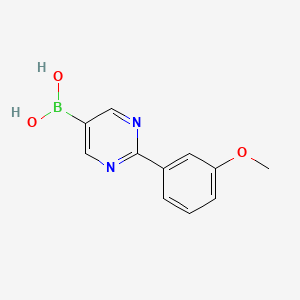
Methyl 6-iodo-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-iodo-2-naphthoate: is an organic compound with the molecular formula C12H9IO2 . It is a derivative of naphthalene, where an iodine atom is substituted at the 6th position and a methyl ester group is attached to the 2nd position. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 6-iodo-2-naphthoate can be synthesized through a multi-step process starting from methyl 6-bromo-2-naphthoate. The primary method involves an aromatic Finkelstein reaction, where methyl 6-bromo-2-naphthoate is treated with sodium iodide in acetone, leading to the substitution of the bromine atom with an iodine atom . This is followed by hydrolysis to yield 6-iodo-2-naphthoic acid, which is then esterified to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-iodo-2-naphthoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthalene ring.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone for the Finkelstein reaction.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted naphthoates can be formed.
Oxidation Products: Oxidized derivatives of the naphthalene ring.
Hydrolysis Products: 6-iodo-2-naphthoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 6-iodo-2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 6-iodo-2-naphthoate involves its reactivity due to the presence of the iodine atom and the ester group. The iodine atom makes the compound susceptible to nucleophilic substitution, while the ester group can undergo hydrolysis. These reactions allow the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-bromo-2-naphthoate: Similar structure but with a bromine atom instead of iodine.
Methyl 6-chloro-2-naphthoate: Contains a chlorine atom in place of iodine.
Methyl 6-fluoro-2-naphthoate: Features a fluorine atom instead of iodine.
Uniqueness: Methyl 6-iodo-2-naphthoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic size and lower electronegativity of iodine make it more reactive in nucleophilic substitution reactions, providing a versatile intermediate for various synthetic applications.
Eigenschaften
CAS-Nummer |
5042-98-8 |
|---|---|
Molekularformel |
C12H9IO2 |
Molekulargewicht |
312.10 g/mol |
IUPAC-Name |
methyl 6-iodonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9IO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3 |
InChI-Schlüssel |
KELWZOXSBNQKOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


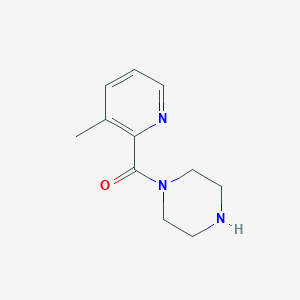

![(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)
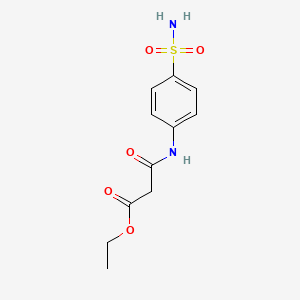

![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)
